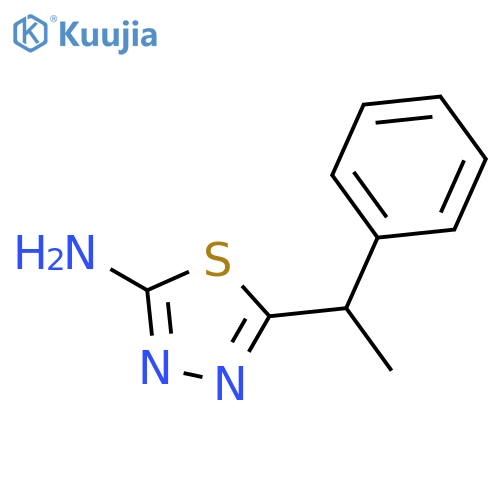Cas no 88742-94-3 (5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine)

88742-94-3 structure
商品名:5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2-amine, 5-(1-phenylethyl)-
- 5-(1-Phenyl-ethyl)-[1,3,4]thiadiazol-2-ylamine
- SCHEMBL11887813
- Oprea1_774442
- AM-900/12742001
- SR-01000434240-1
- 2-Amino-5-(1-phenylethyl)-1,3,4-thiadiazole
- AKOS000626972
- BB 0253836
- EU-0071640
- Cambridge id 6037243
- SMR000290846
- MLS000718578
- SR-01000434240
- 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
- SMSF0011819
- AKOS016343943
- 5-(1-phenylethyl)-1,3,4-thiadiazol-2-ylamine
- FT-0751612
- BIM-0010255.P001
- DTXSID60378217
- CS-0326048
- 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
- CHEMBL1310813
- CCG-106696
- SY318076
- MFCD01591631
- 88742-94-3
- CBMicro_010523
- HMS2679M24
- CB13494
- VITAS-BB TBB000160
- DA-01505
- STK000180
- AM-900/25025006
-
- MDL: MFCD01591631
- インチ: InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13)
- InChIKey: KFYSQDMAJLTMTR-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=CC=C1)C2=NNC(=N)S2
計算された属性
- せいみつぶんしりょう: 205.06736854g/mol
- どういたいしつりょう: 205.06736854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 80Ų
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B521980-100mg |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 100mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B521980-10mg |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016753-1g |
5-(1-Phenyl-ethyl)-[1,3,4]thiadiazol-2-ylamine |
88742-94-3 | 1g |
6144.0CNY | 2021-07-13 | ||
| Chemenu | CM376234-5g |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Ambeed | A403560-5g |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 97% | 5g |
$795.0 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396718-5g |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 97% | 5g |
¥7098.00 | 2024-04-26 | |
| A2B Chem LLC | AC04611-1g |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 1g |
$495.00 | 2024-04-19 | ||
| TRC | B521980-50mg |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM376234-1g |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
| abcr | AB371588-1 g |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 1 g |
€465.00 | 2023-07-19 |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 関連文献
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
88742-94-3 (5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine) 関連製品
- 39181-46-9(5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:88742-94-3)5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine

清らかである:99%/99%
はかる:1g/5g
価格 ($):238.0/716.0